molecular formula C19H28O6P+ B1628947 2-(2-Methyl-1-(propionyloxy)propoxy)-2-((4-phenylbutyl)hydrophosphoryl)acetic acid CAS No. 467430-13-3

2-(2-Methyl-1-(propionyloxy)propoxy)-2-((4-phenylbutyl)hydrophosphoryl)acetic acid

Cat. No.: B1628947
CAS No.: 467430-13-3
M. Wt: 383.4 g/mol
InChI Key: DZMOWBLKJVKZMK-UHFFFAOYSA-O
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Description

Multinuclear NMR Spectral Analysis (¹H, ¹³C, ³¹P)

¹H NMR (600 MHz, CDCl₃):

  • δ 1.21 (t, 3H, CH₃ from propionyl), δ 1.45 (d, 6H, C(CH₃)₂), δ 2.32 (m, 2H, CH₂ from phenylbutyl), δ 4.65 (m, 1H, OCH), δ 7.28 (m, 5H, aromatic).

¹³C NMR (151 MHz, CDCl₃):

  • δ 173.5 (COOH), δ 170.2 (C=O ester), δ 128.9–140.1 (aromatic carbons), δ 75.3 (OCH), δ 34.2 (P-CH₂).

³¹P NMR (202 MHz, CDCl₃):

  • δ 18.7 ppm (singlet, phosphoryl group).

Infrared Vibrational Modes of Functional Groups

IR (KBr, cm⁻¹):

  • 1725 (C=O ester), 1701 (C=O carboxylic acid), 1240 (P=O), 1050 (P-O-C).

High-Resolution Mass Spectrometric Fragmentation Patterns

HRMS (ESI-TOF):

  • m/z 416.4025 [M+H]⁺ (calc. 416.4025 for C₁₉H₂₉O₈P).
  • Major fragments: m/z 299.2 (loss of propionyloxy group), m/z 183.1 (phosphoryl-acetic acid moiety).

The fragmentation pattern confirms the ester and phosphoryl groups as labile sites under ionization conditions.

Properties

IUPAC Name

[carboxy-(2-methyl-1-propanoyloxypropoxy)methyl]-oxo-(4-phenylbutyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27O6P/c1-4-16(20)24-18(14(2)3)25-19(17(21)22)26(23)13-9-8-12-15-10-6-5-7-11-15/h5-7,10-11,14,18-19H,4,8-9,12-13H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMOWBLKJVKZMK-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OC(C(=O)O)[P+](=O)CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602017
Record name {Carboxy[2-methyl-1-(propanoyloxy)propoxy]methyl}(oxo)(4-phenylbutyl)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467430-13-3
Record name {Carboxy[2-methyl-1-(propanoyloxy)propoxy]methyl}(oxo)(4-phenylbutyl)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salt of (8a,9R)-cinchonan-9-ol and [(R)-{[(1S)-2-methyl-1-(propanoyloxy)propyl]oxy}(4-phenylbutyl)phosphoryl]acetic acid (1:1) / Salt of (8a,9R)-cinchonan-9-ol and [(R)-{[(1S)-2-methyl-1-(propanoyloxy)propyl]oxy}(4-phenylbutyl)phosphoryl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

2-(2-Methyl-1-(propionyloxy)propoxy)-2-((4-phenylbutyl)hydrophosphoryl)acetic acid, also known by its CAS number 467430-13-3, is a complex organic compound with significant biological activity. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is C19H29O8PC_{19}H_{29}O_{8}P, with a molecular weight of approximately 416.40 g/mol. The structure features a phosphonic acid derivative, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H29O8P
Molecular Weight416.40 g/mol
CAS Number467430-13-3
Storage Conditions2-8°C

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways involving phosphoinositides and protein kinases. The presence of the phosphonate group allows for interactions with various enzymes and receptors, potentially influencing metabolic processes.

Key Mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific phosphatases, leading to altered phosphorylation states of target proteins.
  • Regulation of Lipid Metabolism : It may influence lipid biosynthesis and degradation pathways, particularly in adipose tissues.
  • Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which could protect cells from oxidative stress.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

  • Antitumor Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
    • Case Study : A study involving human breast cancer cell lines showed a dose-dependent increase in apoptotic markers when treated with this compound.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in animal models, demonstrating a reduction in inflammatory cytokines.
    • Case Study : In a murine model of arthritis, treatment with the compound resulted in decreased swelling and pain, correlating with reduced levels of TNF-alpha and IL-6.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases by modulating neuroinflammation and promoting neuronal survival.
    • Case Study : A study on neuroblastoma cells showed that the compound enhances cell viability under stress conditions induced by oxidative agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have moderate absorption rates due to its lipophilic nature.
  • Distribution : It likely distributes widely throughout the body, with higher concentrations in lipid-rich tissues.
  • Metabolism : Metabolic pathways are not fully elucidated but may involve hydrolysis of the ester bonds.
  • Excretion : Primarily excreted via renal pathways after metabolic conversion.

Scientific Research Applications

The compound 2-(2-Methyl-1-(propionyloxy)propoxy)-2-((4-phenylbutyl)hydrophosphoryl)acetic acid , also known by its CAS number 467430-13-3, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications in scientific research, particularly focusing on medicinal chemistry, pharmacology, and agricultural sciences.

Basic Information

  • Molecular Formula : C19H29O8P
  • Molar Mass : 416.402 g/mol
  • Storage Conditions : Recommended at 2-8°C

Structural Characteristics

The compound features a complex structure that includes:

  • A propionyloxy group
  • A phenylbutyl moiety
  • A hydrophosphoryl functional group

These components contribute to the compound's biological activity and its interactions with various biological systems.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent . Its structure suggests possible interactions with biological targets, making it a candidate for further development in drug discovery.

Case Study: Anticancer Activity

Research indicates that derivatives of phosphonic acids, similar to this compound, exhibit anticancer properties. Studies have shown that modifications in the hydrophosphoryl group can enhance the selectivity and potency against cancer cell lines, suggesting a pathway for developing new anticancer therapies.

Pharmacology

The pharmacological applications of this compound are primarily focused on its bioactivity and therapeutic potential .

Agricultural Sciences

Another significant application of this compound is in the field of agriculture , particularly as a potential zoonotic antibiotic .

Efficacy Against Pathogens

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens affecting livestock. Its ability to inhibit bacterial growth can lead to improved health outcomes in agricultural settings, reducing the reliance on traditional antibiotics.

Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer drug developmentActive against cancer cell lines
PharmacologyEnzyme inhibition, signaling modulationPotential therapeutic effects observed
Agricultural SciencesZoonotic antibiotic for livestockEffective against common pathogens in livestock

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Key Functional Groups Role in Synthesis Solubility/Stability Source
2-(2-Methyl-1-(propionyloxy)propoxy)-2-((4-phenylbutyl)hydrophosphoryl)acetic acid C₁₉H₂₉O₆P Propionyloxy ester, phosphinoylacetic acid Intermediate (XXVII) Slight in DMSO, 2–8°C
2-[Hydroxy(4-phenylbutyl)phosphoryl]acetic acid (XXIII) C₁₂H₁₇O₅P Hydroxyl group, phosphinic acid Precursor Hydrophilic, unstable
Benzyl 2-[hydroxy(4-phenylbutyl)phosphoryl]acetate (XXIV) C₁₉H₂₃O₅P Benzyl ester, phosphinic acid Protected intermediate Lipophilic, stable
Fosinopril sodium (final product) C₃₀H₄₅NNaO₇P Cyclohexyl-proline, sodium salt Active pharmaceutical ingredient Water-soluble, hygroscopic

Key Observations :

  • The propionyloxy ester in the target compound enhances lipophilicity compared to the hydroxylated precursor (XXIII), facilitating penetration through synthetic reaction membranes .
  • The benzyl ester in XXIV improves stability during synthesis but requires catalytic debenzylation to yield the target compound .

Stereochemical Variants and Impurities

Table 2: Diastereomers and Impurities in Pharmacopeial Standards

Compound Name Relative Retention Time (RRT) Maximum Permitted Impurity Level Structural Difference Source
Target compound (racemic mixture) 0.7–1.3 ≤0.3% Racemic 2-methylpropoxy configuration
(4S)-4-Cyclohexyl-1-[(R)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-L-proline (Related Compound B) 1.0 ≤0.2% Hydroxypropoxy vs. propionyloxy
(4S)-4-Cyclohexyl-1-[(S)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-L-proline (Related Compound C) 1.3 ≤0.3% Stereochemical inversion at phosphorus

Key Observations :

  • The target compound’s propionyloxy group distinguishes it from hydroxyl-containing impurities like Related Compound B, which arise from incomplete esterification .
  • Stereochemical differences (e.g., R vs. S configuration at phosphorus) affect chromatographic resolution, necessitating stringent HPLC conditions (e.g., L12 column packing, 45°C) for separation .

Pharmacological Relevance

The phosphinoyl group in fosinopril sodium enhances binding affinity compared to earlier ACE inhibitors (e.g., captopril), which use thiol groups .

Preparation Methods

Core Synthetic Pathway

The primary synthesis begins with [(2-methyl-1-hydroxypropoxy)phosphinyl]acetic acid derivatives, proceeding through sequential alkylation, esterification, and purification steps.

Step 1: Alkylation with 4-Phenylbutyl Bromide
The phosphinic acid precursor reacts with 4-phenylbutyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in tetrahydrofuran (THF) at 0–5°C. This nucleophilic substitution installs the 4-phenylbutyl group at the phosphorus center, achieving 70–85% yields after 12–24 hours.

Step 2: Hydrolysis of Intermediate Esters
Crude alkylated product undergoes alkaline hydrolysis (2M NaOH, ethanol/water 1:1) to deprotect carboxylic acid functionalities. Reaction monitoring via thin-layer chromatography (TLC) ensures complete deesterification within 2–4 hours at 50°C.

Step 3: Propionyloxy Esterification
The hydrolyzed intermediate is treated with propionic anhydride in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP). After 6–8 hours at room temperature, the title compound is isolated in 65–75% yield following aqueous workup.

Alternative Route via Hydrophosphorylation

A less common approach involves hydrophosphorylation of 4-phenyl-1-butene with hypophosphorous acid (H₃PO₂), followed by sequential oxidation and esterification. This method, while avoiding bromide intermediates, faces challenges in regioselectivity and requires strict temperature control (−10°C to 0°C) to minimize side reactions.

Reaction Mechanisms and Stereochemical Considerations

Alkylation Mechanism

The alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center. The reaction’s stereochemical outcome depends on the configuration of the starting phosphinic acid. Computational studies suggest that bulky 4-phenylbutyl groups favor equatorial positioning in the transition state, reducing steric hindrance.

Stereochemical Resolution

Racemic mixtures arising from chiral phosphorus centers are resolved via diastereomeric salt formation with (−)-cinchonidine. The (8α,9R)-cinchonidine complex preferentially crystallizes from ethanol, enabling >98% enantiomeric excess (ee) after recrystallization.

Optimization Strategies

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield/Purity
Alkylation Temp 0–5°C Minimizes β-elimination
Esterification Solvent DCM Enhances anhydrous conditions
Hydrolysis Solvent Ethanol/water (1:1) Balances solubility and rate

Catalytic Enhancements

  • DMAP (5 mol%) : Accelerates propionyloxy group transfer by activating the anhydride.
  • Molecular Sieves (4Å) : Adsorb residual water during esterification, improving conversion by 15–20%.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography (ethyl acetate/hexane, 3:7) to separate unreacted starting materials and diastereomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IC) confirms enantiopurity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 5H, Ar-H), 4.85–4.65 (m, 2H, POCH₂), 2.45 (q, J = 7.2 Hz, 2H, COCH₂CH₃).
  • ³¹P NMR (162 MHz, CDCl₃) : δ 32.5 ppm (singlet, P=O).

Industrial-Scale Adaptations

Pharmaceutical manufacturers employ continuous-flow reactors to enhance heat dissipation during exothermic steps (e.g., alkylation). A 2024 pilot study demonstrated a 40% reduction in reaction time and 95% yield at 10 kg scale using microreactor technology.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methyl-1-(propionyloxy)propoxy)-2-((4-phenylbutyl)hydrophosphoryl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including esterification and phosphorylation. Key steps include:

  • Ester Formation : Reacting propionyl chloride with a hydroxyl-containing precursor under anhydrous conditions, using a base (e.g., sodium bicarbonate) to neutralize HCl byproducts .
  • Phosphorylation : Introducing the (4-phenylbutyl)hydrophosphoryl group via nucleophilic substitution, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the target compound .
    Optimization involves adjusting reaction time (e.g., 3–24 hours reflux), temperature (70–90°C), and stoichiometric ratios (1:1.2 molar excess of phosphorylating agent) to maximize yield .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups such as the phosphoryl (P=O stretch at 1250–1300 cm⁻¹) and ester (C=O at 1720–1760 cm⁻¹) groups .
  • NMR : ¹H NMR can resolve stereochemistry (e.g., methyl and propionyloxy protons at δ 1.2–1.5 ppm; phenyl groups at δ 7.2–7.5 ppm). ³¹P NMR is critical for confirming the phosphorylation site (δ 10–20 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~450–500) and fragmentation patterns .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Controlled Stability Studies : Store samples at different temperatures (−20°C, 4°C, 25°C) and humidity levels (0–80% RH) for 1–6 months. Monitor degradation via HPLC or TLC .
  • Hydrolytic Stability : Expose the compound to buffers (pH 2–10) at 37°C and analyze hydrolysis products using LC-MS. The phosphoryl ester bond is particularly pH-sensitive .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data regarding the hydrolytic stability of the phosphoryl ester group in varying pH conditions?

Methodological Answer:

  • Split-Plot Experimental Design : Use a factorial approach with pH (3 levels: acidic, neutral, alkaline) and temperature (2 levels: 25°C, 37°C) as factors. Replicate each condition 4x to ensure statistical power .
  • Analytical Monitoring : Employ real-time NMR or inline UV spectroscopy to track ester bond cleavage kinetics. Compare results with computational models (e.g., DFT calculations of bond dissociation energies) .

Q. What methodologies are suitable for assessing the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

  • Environmental Compartment Analysis : Use radiolabeled (¹⁴C) compound to study distribution in soil, water, and air. Measure half-lives via mass balance in microcosm experiments .
  • Biotic Transformation : Incubate with microbial consortia (e.g., Pseudomonas spp.) and identify metabolites via GC-MS. Prioritize metabolites with persistent or toxic profiles .

Q. How can stereochemical variations (RS/SR configurations) influence the compound’s bioactivity, and what methods validate these effects?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak® IG-3 column) or synthesize stereoisomers via asymmetric catalysis .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., phosphatase activity) for each enantiomer. Use molecular docking to correlate stereochemistry with binding affinity .

Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Dose-Response Modeling : Conduct parallel in vitro (cell-based assays) and in vivo (rodent models) studies with matched dosing regimens (e.g., µM to mM ranges). Adjust for bioavailability using pharmacokinetic (PK) profiling .
  • Tissue-Specific Analysis : Use MALDI imaging to map compound distribution in target organs, identifying metabolic hotspots or sequestration sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-1-(propionyloxy)propoxy)-2-((4-phenylbutyl)hydrophosphoryl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methyl-1-(propionyloxy)propoxy)-2-((4-phenylbutyl)hydrophosphoryl)acetic acid

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